molecular formula C12H14ClNO2 B5433919 3-chloro-N-cyclopropyl-4-ethoxybenzamide

3-chloro-N-cyclopropyl-4-ethoxybenzamide

Cat. No.: B5433919
M. Wt: 239.70 g/mol
InChI Key: RBYUITVTOSLJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-cyclopropyl-4-ethoxybenzamide is a high-purity chemical compound offered for research and development purposes. This benzamide derivative is characterized by a chlorine atom and an ethoxy group on its benzene ring, coupled with a cyclopropylamide moiety. This specific structure is of significant interest in medicinal chemistry as a potential scaffold for developing bioactive molecules . Benzamide derivatives are a prominent class of compounds in pharmaceutical research due to their diverse biological activities. Studies on structurally similar compounds have demonstrated their potential as inhibitors for various disease targets. Research indicates that halogenated benzamide derivatives can exhibit potent anticancer properties . For instance, certain analogs have shown activity against matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2, which are key enzymes involved in ovarian cancer progression and metastasis . Furthermore, other salicylanilide-based benzamides, such as Rafoxanide, have been extensively studied not only as anthelmintics but also for their efficacy in targeting multiple cancer pathways, including in multiple myeloma and gastric cancer, by inducing apoptosis and suppressing key signaling pathways like PI3K/Akt/mTOR . The cyclopropyl group, present in this compound, is a privileged structure in drug discovery known to improve metabolic stability and potency of drug-like molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use. The compound requires storage at 4-8°C .

Properties

IUPAC Name

3-chloro-N-cyclopropyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-11-6-3-8(7-10(11)13)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUITVTOSLJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-cyclopropyl-4-ethoxybenzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves coupling 3-chloro-4-ethoxybenzoyl chloride with cyclopropylamine. Key steps include:

  • Using a base (e.g., triethylamine) to neutralize HCl generated during the reaction .
  • Maintaining controlled temperatures (room temperature or slight heating, e.g., 40–60°C) to ensure complete conversion .
  • Purification via column chromatography or recrystallization to isolate the product . Variations in acyl chloride preparation (e.g., from the corresponding carboxylic acid using thionyl chloride) may also be employed .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • 1H/13C NMR : Identify signals for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons), ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), and aromatic protons (δ ~6.8–8.0 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

  • Storage : Store in airtight containers at room temperature, protected from moisture and light to prevent hydrolysis or degradation .
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For kinetic studies, prepare stock solutions at 10 mM and dilute in assay buffers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the synthesis?

  • Reaction Optimization :
  • Use dropwise addition of acyl chloride to avoid exothermic side reactions .
  • Employ coupling agents like EDCl/HOBt to enhance amide bond formation efficiency .
    • Workup Strategies :
  • Extract unreacted starting materials with ethyl acetate/water partitions .
  • Optimize recrystallization solvents (e.g., ethanol/water mixtures) for higher purity .

Q. What strategies are effective in resolving contradictions between experimental NMR data and computational predictions for this compound?

  • Spectral Validation :
  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .
  • Compare experimental data with simulated spectra from DFT calculations (e.g., B3LYP/6-31G* basis set) .
    • Purity Checks :
  • Analyze via HR-MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Q. How can researchers design a biological assay to evaluate the kinase inhibition potential of this compound?

  • Assay Design :
  • Use recombinant kinases (e.g., EGFR or MAPK) in fluorescence-based assays with ATP-concentration gradients to determine IC50 values .
  • Include controls (e.g., staurosporine) and measure inhibition via ADP-Glo™ luminescence .
    • Data Analysis :
  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate potency and selectivity .

Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

  • Stability Studies :
  • Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours and monitor degradation via HPLC .
  • Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life .

Contradiction Analysis & Advanced Topics

Q. How should researchers address discrepancies in reported biological activity data for structurally similar benzamide derivatives?

  • Systematic Comparison :
  • Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What synthetic modifications could enhance the metabolic stability of this compound for in vivo studies?

  • Derivatization Strategies :
  • Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Replace the ethoxy group with a metabolically stable bioisostere (e.g., trifluoromethoxy) .

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